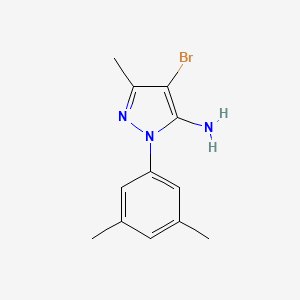

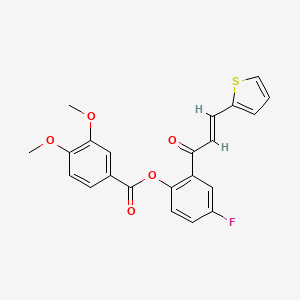

4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method for forming carbon–carbon bonds in organic chemistry. The compound can be utilized as a precursor for boron reagents that are essential in SM coupling. This reaction is known for its mild conditions and tolerance to various functional groups, making it a versatile tool for synthesizing complex organic molecules .

Catalytic Protodeboronation

Protodeboronation is a process used to remove the boron group from boronic esters. The compound can be involved in the synthesis of pinacol boronic esters, which are key intermediates in this transformation. This reaction is crucial for the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in synthetic chemistry .

Synthesis of Pyridine Derivatives

Pyridine derivatives are important in various fields, including pharmaceuticals and materials science. The compound can be used in palladium-catalyzed Suzuki cross-coupling reactions to create novel pyridine derivatives, showcasing its role in the development of new chemical entities .

Development of Boron Reagents

Boron reagents have a significant role in modern synthetic chemistry, particularly in cross-coupling reactions. The subject compound can be used to develop new boron reagents with tailored properties for specific applications, enhancing the efficiency and scope of these reactions .

将来の方向性

作用機序

Target of Action

Pyrazoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that pyrazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), a key enzyme in the nervous system .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, by inhibiting AChE, it could potentially disrupt cholinergic neurotransmission . .

Pharmacokinetics

The compound’s molecular weight (17503 g/mol) and its physical properties, such as melting point (118-123°C), suggest that it may have good bioavailability .

Result of Action

Given its potential ache inhibitory activity, it could potentially lead to changes in nerve impulse transmission .

特性

IUPAC Name |

4-bromo-2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c1-7-4-8(2)6-10(5-7)16-12(14)11(13)9(3)15-16/h4-6H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDNSXLLALOQBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(C(=N2)C)Br)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B2877652.png)

![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)

![N-[2-[[2-(Dimethylamino)phenyl]methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2877658.png)

![N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2877661.png)

![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)

![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)